4'-Chloro-[1,1'-biphenyl]-2-amine
CAS No.: 1204-44-0
Cat. No.: VC21342960
Molecular Formula: C12H10ClN
Molecular Weight: 203.67 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![4'-Chloro-[1,1'-biphenyl]-2-amine - 1204-44-0](/images/no_structure.jpg)
CAS No. | 1204-44-0 |
---|---|
Molecular Formula | C12H10ClN |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 2-(4-chlorophenyl)aniline |
Standard InChI | InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 |
Standard InChI Key | JPBWZIPCMDZOPM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N |
Appearance | Off-White to Pale Beige Solid |
Melting Point | 46-48°C |
Structural Characteristics and Chemical Properties
4'-Chloro-[1,1'-biphenyl]-2-amine represents a class of halogenated aromatic compounds with a distinctive molecular architecture. The compound features two benzene rings connected by a single carbon-carbon bond, creating the characteristic biphenyl backbone. The strategic positioning of functional groups—specifically, the chlorine atom at the 4' position and the amino group at the 2 position—confers unique chemical properties that influence its behavior in various reactions and applications .
The presence of the amino group at the ortho position relative to the biphenyl linkage creates an interesting electronic distribution within the molecule. This arrangement affects the compound's reactivity, particularly in nucleophilic and electrophilic substitution reactions. The electron-donating nature of the amino group, combined with the electron-withdrawing effect of the chlorine substituent, creates a polarized molecule with regions of varying electron density .
Physical Properties Assessment
The physical properties of 4'-Chloro-[1,1'-biphenyl]-2-amine have been well-characterized through various analytical methods. At standard conditions (20°C), the compound exists as a solid, appearing as a white to yellow or orange powder or crystal . This color variation may result from slight impurities or oxidation products that develop during storage or handling.
A comprehensive examination of the compound's physical parameters reveals valuable data for research and industrial applications, as summarized in the following table:
The relatively high boiling point (334.6±17.0°C) indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of the amino group. The LogP value of 3.25 suggests moderate lipophilicity, which influences its solubility characteristics and potential for membrane permeability in biological systems .
The compound's polar surface area (PSA) of 26.02 is relatively low, which may contribute to its ability to penetrate cellular membranes—a property that could be relevant for its applications in biological systems or pharmaceutical research .
Chemical Reactivity Profile
The chemical reactivity of 4'-Chloro-[1,1'-biphenyl]-2-amine is largely governed by the functional groups present in its structure. The amino group (-NH2) serves as a nucleophilic center, capable of participating in various reactions including acylation reactions to form amides, alkylation to produce secondary and tertiary amines, and diazotization with nitrous acid to form diazonium salts, which are valuable intermediates for further transformations.
The chlorine atom at the 4' position provides opportunities for nucleophilic aromatic substitution reactions, particularly under forcing conditions or with strong nucleophiles. Additionally, the aromatic rings can undergo electrophilic aromatic substitution, albeit with regioselectivity influenced by the existing substituents.
The compound's ability to engage in these diverse reaction types contributes significantly to its value as a synthetic intermediate in the preparation of more complex molecular structures, including pharmaceutical compounds and agricultural chemicals.
Synthesis Methodologies and Production Techniques
The production of 4'-Chloro-[1,1'-biphenyl]-2-amine typically involves multi-step synthetic procedures that aim to construct the biphenyl framework with the appropriate substituents in their designated positions. Several approaches have been developed for the synthesis of this compound, each with distinct advantages depending on the scale and specific requirements of the production process.
Industrial Production Considerations
For industrial-scale production of 4'-Chloro-[1,1'-biphenyl]-2-amine, considerations of efficiency, cost, safety, and environmental impact become paramount. Industrial processes may employ continuous flow systems rather than batch reactions to enhance productivity and ensure consistent quality control.
The optimization of reaction conditions—including temperature, pressure, catalyst loading, and solvent systems—plays a crucial role in maximizing yield while minimizing waste generation. Additionally, purification techniques such as recrystallization or column chromatography might be replaced with more scalable methods like distillation or selective precipitation for industrial applications.
Environmental considerations may also influence the choice of synthetic route, with green chemistry principles guiding the selection of reagents and conditions that minimize hazardous waste and energy consumption. The development of catalytic systems that operate efficiently at lower temperatures or in environmentally benign solvents represents an ongoing area of research in this field.
Applications in Scientific Research and Industry
4'-Chloro-[1,1'-biphenyl]-2-amine demonstrates considerable versatility across various scientific and industrial domains. Its unique structural features and reactivity profile contribute to its utility in several important applications.
Role in Agrochemical Development
One of the most significant applications of 4'-Chloro-[1,1'-biphenyl]-2-amine is its role as a precursor in the synthesis of boscalid, a widely used fungicide. Boscalid belongs to the chemical class of carboxamides and functions by inhibiting succinate dehydrogenase, thereby disrupting fungal respiration and energy production.
The mechanism by which 4'-Chloro-[1,1'-biphenyl]-2-amine contributes to fungicidal activity involves its conversion to more complex structures that can effectively inhibit spore germination. This property makes derivatives of 4'-Chloro-[1,1'-biphenyl]-2-amine particularly valuable in agricultural applications, where controlling fungal pathogens is essential for crop protection and yield optimization.
The structural features of 4'-Chloro-[1,1'-biphenyl]-2-amine, particularly the chlorine substituent, contribute to the stability and efficacy of the resulting fungicidal compounds. This stability ensures prolonged activity in field conditions, enhancing the compound's practical utility in agricultural settings.
Analytical Chemistry Applications
Analytical Methods for Identification and Characterization
The accurate identification and characterization of 4'-Chloro-[1,1'-biphenyl]-2-amine are essential for ensuring its purity and verifying its identity in research and industrial settings. Various analytical techniques provide complementary information about the compound's structural and physical properties.
Chromatographic Methods
Chromatographic techniques play a crucial role in assessing the purity of 4'-Chloro-[1,1'-biphenyl]-2-amine and separating it from potential impurities or structural isomers. Gas chromatography (GC) represents one such approach, as evidenced by the purity assessment method (GC) mentioned in the search results .
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